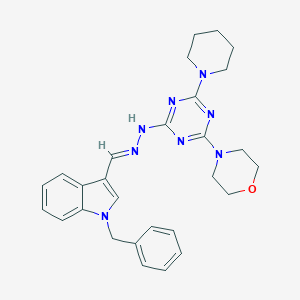![molecular formula C28H21N3O5S B301627 N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B301627.png)
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide is a compound that has attracted significant attention from the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. It has also been shown to have antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. In neurons, it has been shown to protect against oxidative stress and prevent neurodegeneration. In bacteria and fungi, it has been shown to disrupt cell membrane integrity and inhibit growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide in lab experiments is its potential for multiple applications in various fields. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research involving N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide. One direction is to further investigate its potential applications in cancer research, neuroprotection, and antimicrobial activity. Another direction is to optimize its use in lab experiments by understanding its mechanism of action and identifying potential targets. Additionally, there is potential for the development of new derivatives of this compound with improved properties and applications.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide involves the condensation of 2-(3-((3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl)-1H-indol-1-yl)acetic acid with 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been shown to have a protective effect on neurons and prevent neurodegeneration. In antimicrobial activity, it has been shown to have activity against various bacterial and fungal strains.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-{3-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetamide |
|---|---|
Fórmula molecular |
C28H21N3O5S |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[3-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C28H21N3O5S/c32-26(29-20-10-11-23-24(13-20)36-17-35-23)16-30-15-19(21-8-4-5-9-22(21)30)12-25-27(33)31(28(34)37-25)14-18-6-2-1-3-7-18/h1-13,15H,14,16-17H2,(H,29,32)/b25-12- |
Clave InChI |
QMIHMUARYZYIQT-ROTLSHHCSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=O)N(C(=O)S5)CC6=CC=CC=C6 |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=CC=C6 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)C=C5C(=O)N(C(=O)S5)CC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(3-bromo-5-chloro-2-hydroxybenzylidene)-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301545.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)
![ethyl 2-({5-[4-chloro-3-(methoxycarbonyl)phenyl]-2-furyl}methylene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301548.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301552.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)
![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-chloro-3-(5-{(E)-[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B301567.png)